molecular formula C21H28ClN3O2S B6480350 2-(4-tert-butylbenzamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215420-30-6

2-(4-tert-butylbenzamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B6480350
CAS RN: 1215420-30-6
M. Wt: 422.0 g/mol
InChI Key: IAMYDNGXMXAOPS-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine derivatives are a class of compounds that have been studied for their diverse biological activities . They are bicyclic heteroaromatic compounds that contain nitrogen and sulfur atoms . These compounds have been found to exhibit antibacterial activity against certain strains .


Synthesis Analysis

Thieno[2,3-c]pyridine derivatives can be synthesized by various methods. One common method involves the condensation of certain carboxamides with substituted carboxylic acids . Another method involves the reaction of thiophene derivatives with isocyanates .


Molecular Structure Analysis

The thieno[2,3-c]pyridine scaffold is a bicyclic heteroaromatic motif with hydrogen bond donor–acceptor hinge binder motifs . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .


Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives can undergo various chemical reactions. For instance, they can react with formic acid to afford thieno[3,2-d]pyrimidin-4-ones . They can also react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thieno[2,3-c]pyridine derivatives are characterized by IR, MS, NMR, and elemental analysis .

Scientific Research Applications

Kinase Inhibition

The thieno[2,3-c]pyridine scaffold has been investigated as a potential starting point for developing kinase inhibitors. Inspired by X-ray structures of kinase-bound thieno[2,3-c]pyridines, researchers synthesized a diverse collection of simple derivatives. Among these, some compounds showed promising inhibitory activity against the GRK2 kinase, which plays a crucial role in cell signaling pathways . These inhibitors could serve as valuable tools for understanding kinase function and as potential drug candidates.

Antiplasmodial Activity

While not directly related to the hydrochloride form, studies on thieno[2,3-b]pyridine derivatives have revealed antiplasmodial properties. These compounds exhibit activity against Plasmodium parasites, which cause malaria. Although the specific compound may not have been studied in this context, it’s worth noting the broader potential of related thieno[2,3-b]pyridines .

Antituberculotic Activity

Another avenue of interest lies in pyrazolo[3,4-b]pyridines, which share some structural similarities with thieno[2,3-c]pyridines. Certain pyrazolo[3,4-b]pyridine derivatives, when substituted at specific positions, exhibit promising antituberculotic activity. While this information pertains to a different class of compounds, it underscores the potential of heterocyclic systems in drug discovery .

Mechanism of Action

While the exact mechanism of action of “2-(4-tert-butylbenzamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride” is not known, thieno[2,3-c]pyridine derivatives have been studied for their inhibitory effects against certain enzymes .

Future Directions

Thieno[2,3-c]pyridine derivatives are a promising area of research in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new derivatives and studying their biological activities.

properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S.ClH/c1-5-24-11-10-15-16(12-24)27-20(17(15)18(22)25)23-19(26)13-6-8-14(9-7-13)21(2,3)4;/h6-9H,5,10-12H2,1-4H3,(H2,22,25)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMYDNGXMXAOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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